Cas no 76344-95-1 (5-Phenylisoxazole-4-carboxylic acid)
5-Phenylisoxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Phenylisoxazole-4-carboxylic acid
- 4-Isoxazolecarboxylicacid, 5-phenyl-
- 5-phenyl-1,2-oxazole-4-carboxylic acid
- 5-phenyl-4-Isoxazolecarboxylic acid
- 4-Isoxazolecarboxylicacid,5-phenyl
- 5-pheny-4-isoxazolecarboxylic acid
- 5-Phenyl-isoxazol-4-carbonsaeure
- 5-phenylisoxazol-4-carboxylic acid
- 4-Isoxazolecarboxylic acid, 5-phenyl-
- MFCD05865189
- F2199-0102
- AKOS005265058
- CS-0307955
- SCHEMBL544183
- VUVDFZMYJYNLCH-UHFFFAOYSA-N
- LS-05967
- DTXSID40564030
- EN300-102300
- 76344-95-1
- Z808584790
- 4-Chloro-2-trifluoroacetoanilinehydrochloridehydrate(TheintermediateofEfavirenz)
- BB 0262835
- 5-Phenylisoxazole-4-carboxylic acid, 97%
- E87988
- 5-(phenyl)isoxazole-4-carboxylic acid
- ALBB-018098
-
- MDL: MFCD05865189
- Inchi: 1S/C10H7NO3/c12-10(13)8-6-11-14-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
- InChI Key: VUVDFZMYJYNLCH-UHFFFAOYSA-N
- SMILES: O1C(=C(C(=O)O)C=N1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 189.04300
- Monoisotopic Mass: 189.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.32
- Melting Point: 151-155 °C (lit.)
- Boiling Point: 372.728°C at 760 mmHg
- Flash Point: 179.22°C
- Refractive Index: 1.587
- PSA: 63.33000
- LogP: 2.03980
5-Phenylisoxazole-4-carboxylic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
5-Phenylisoxazole-4-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Phenylisoxazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM190960-5g |
5-Phenylisoxazole-4-carboxylic acid |
76344-95-1 | 95% | 5g |
$435 | 2021-08-05 | |
| TRC | P400353-50mg |
5-Phenylisoxazole-4-carboxylic acid |
76344-95-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P400353-100mg |
5-Phenylisoxazole-4-carboxylic acid |
76344-95-1 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P400353-500mg |
5-Phenylisoxazole-4-carboxylic acid |
76344-95-1 | 500mg |
$ 230.00 | 2022-06-03 | ||
| Chemenu | CM190960-1g |
5-Phenylisoxazole-4-carboxylic acid |
76344-95-1 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P921622-1g |
5-Phenylisoxazole-4-carboxylic acid |
76344-95-1 | 97% | 1g |
¥1,592.10 | 2022-09-01 | |
| abcr | AB294572-500 mg |
5-Phenyl-4-isoxazolecarboxylic acid; 95% |
76344-95-1 | 500 mg |
€172.20 | 2023-07-20 | ||
| abcr | AB294572-1 g |
5-Phenyl-4-isoxazolecarboxylic acid; 95% |
76344-95-1 | 1 g |
€197.30 | 2023-07-20 | ||
| abcr | AB294572-5 g |
5-Phenyl-4-isoxazolecarboxylic acid; 95% |
76344-95-1 | 5 g |
€456.10 | 2023-07-20 | ||
| abcr | AB294572-10 g |
5-Phenyl-4-isoxazolecarboxylic acid; 95% |
76344-95-1 | 10 g |
€773.40 | 2023-07-20 |
5-Phenylisoxazole-4-carboxylic acid Suppliers
5-Phenylisoxazole-4-carboxylic acid Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 5-Phenylisoxazole-4-carboxylic acid
Introduction to 5-Phenylisoxazole-4-carboxylic acid (CAS No. 76344-95-1) and Its Significance in Modern Chemical Research
5-Phenylisoxazole-4-carboxylic acid, identified by the chemical identifier CAS No. 76344-95-1, represents a compound of considerable interest in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule, featuring a phenyl group attached to an isoxazole ring with a carboxylic acid functional group at the 4-position, has garnered attention due to its structural versatility and potential biological activities. The isoxazole core is a well-known scaffold in medicinal chemistry, often employed in the development of bioactive molecules due to its ability to engage with various biological targets. The presence of the phenyl group further enhances its interactability with biological systems, making it a valuable candidate for further exploration.
The compound's structure, characterized by a rigid bicyclic system, provides a stable platform for functionalization, enabling chemists to modify its properties for specific applications. The carboxylic acid moiety at the 4-position of the isoxazole ring introduces polarity and reactivity, allowing for further derivatization through esterification, amidation, or other transformations. These modifications can significantly influence the compound's solubility, metabolic stability, and binding affinity to biological targets, making it a versatile building block in drug discovery.
In recent years, there has been a growing interest in 5-Phenylisoxazole-4-carboxylic acid due to its potential applications in various therapeutic areas. One of the most promising areas of research involves its use as a precursor or intermediate in the synthesis of novel pharmaceutical agents. The isoxazole scaffold has been extensively studied for its role in developing compounds with antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of isoxazole have shown promise in inhibiting certain enzymes and receptors that are implicated in disease pathogenesis.
Recent studies have highlighted the significance of 5-Phenylisoxazole-4-carboxylic acid in the development of targeted therapies. Researchers have demonstrated that modifications to the phenyl group can fine-tune the compound's interaction with specific biological targets, leading to improved efficacy and reduced side effects. This flexibility makes it an attractive candidate for designing molecules that can selectively modulate biological pathways without affecting other systems.
The compound's potential extends beyond pharmaceutical applications. It has also been explored as a component in materials science and as a reagent in organic synthesis. Its unique structural features make it useful in designing polymers with specific properties or as a catalyst in certain chemical reactions. The ability to incorporate functional groups into its structure allows chemists to tailor its behavior for diverse industrial applications.
The synthesis of 5-Phenylisoxazole-4-carboxylic acid has been optimized through various methodologies, including multi-step organic synthesis and catalytic processes. Advances in synthetic chemistry have enabled more efficient and scalable production methods, making it more accessible for research purposes. These advancements have also facilitated the exploration of novel derivatives and analogs, expanding the compound's utility in scientific investigations.
In conclusion, 5-Phenylisoxazole-4-carboxylic acid (CAS No. 76344-95-1) stands as a significant compound in modern chemical research due to its structural versatility and potential biological activities. Its role as a precursor or intermediate in pharmaceutical development underscores its importance in addressing various therapeutic challenges. As research continues to uncover new applications and synthetic strategies for this compound, its relevance is expected to grow further, contributing to advancements across multiple scientific disciplines.
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